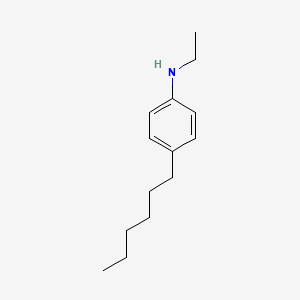

N-ethyl-4-hexylaniline

Vue d'ensemble

Description

N-ethyl-4-hexylaniline is a chemical compound used in various applications. It is used in the fabrication of RP/ion-exchange, mixed-mode, monolithic materials for capillary LC . It is also used as a dye stuff intermediate and may be used to manufacture medicine .

Chemical Reactions Analysis

4-Hexylaniline, a related compound, reacts with isatin (1H-indole-2,3-dione) to form Schiff base ligand (HL) . The mesomorphic properties of imine compounds derived from 4-hexylaniline have been investigated using polarised light optical microscopy and differential scanning calorimetry .Physical And Chemical Properties Analysis

4-Hexylaniline, a related compound, has a boiling point of 283 - 285 °C, a flash point of > 110 °C, and is insoluble in water . It has a refractive index of 1.525-1.5265 at 20°C .Applications De Recherche Scientifique

Liquid Chromatography

N-ethyl-4-hexylaniline: is utilized in the fabrication of RP/ion-exchange, mixed-mode, monolithic materials for capillary liquid chromatography (LC) . Its role in LC is crucial for the separation and analysis of complex mixtures, particularly in the pharmaceutical industry where purity and compound identification are paramount.

Dye Manufacturing

As a dye stuff intermediate, N-ethyl-4-hexylaniline contributes to the synthesis of various dyes . It’s involved in the production of colorants used in textiles, food, and other industries, highlighting its versatility in chemical manufacturing processes.

Medicinal Chemistry

In the realm of drug design and discovery, nitrogen-containing heterocycles, like those derived from N-ethyl-4-hexylaniline , play a vital role. They form the backbone of many biologically active compounds, emphasizing the importance of such structures in the development of new pharmaceuticals .

Organic Synthesis

N-ethyl-4-hexylaniline: can be a valuable reagent in organic synthesis, particularly in the methylation of anilines with methanol. This process is part of a broader category of transformations that are essential for creating compounds with pharmaceutical relevance .

Materials Science

In materials science, N-ethyl-4-hexylaniline may be used as a stabilizer for nitrate ester-based energetic materials. Its stabilizing properties help in prolonging the shelf-life and safety of these materials, which are critical in various industrial applications .

Analytical Chemistry

Coordination compounds derived from N-ethyl-4-hexylaniline could be employed in spectrophotometric and luminescent determination of metal ions, showcasing its potential in analytical chemistry for detecting and quantifying substances .

Pharmaceuticals

N-ethyl-4-hexylaniline: derivatives are likely to be found in pharmaceutically used polymers, which are integral to controlled drug release systems. These systems ensure sustained delivery of active ingredients, improving the efficacy of medications .

Chemical Research

In chemical research, N-ethyl-4-hexylaniline is a subject of study for its properties and potential applications. It’s a compound of interest for its role in various reactions and processes that are foundational to research and development in chemistry .

Safety and Hazards

Propriétés

IUPAC Name |

N-ethyl-4-hexylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N/c1-3-5-6-7-8-13-9-11-14(12-10-13)15-4-2/h9-12,15H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXENOWJVIYGKAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-4-hexylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 4-[3-(1,1-dimethylethoxy)-3-oxo-1-propenyl]-](/img/structure/B1396569.png)

![4-Methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1396572.png)